N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide
Description
Per- and Polyfluoroalkyl Substances (PFAS): Classification and Environmental Significance
Per- and polyfluoroalkyl substances (PFAS) constitute a large class of synthetic chemicals that have been used globally since the 1940s in various industrial applications and consumer products. These substances are characterized by carbon chains where hydrogen atoms have been replaced by fluorine atoms, creating extremely strong carbon-fluorine bonds that contribute to their remarkable stability and persistence in the environment. The PFAS family encompasses thousands of individual compounds with diverse physical and chemical properties, ranging from gases and liquids to solid high-molecular weight polymers.
PFAS can be broadly classified into two major subclasses: perfluoroalkyl substances and polyfluoroalkyl substances. Perfluoroalkyl substances are fully fluorinated alkane molecules where all hydrogen atoms have been replaced by fluorine atoms, while polyfluoroalkyl substances have at least one carbon atom where not all hydrogen atoms have been replaced by fluorine. This distinction is crucial as it affects the compounds' environmental behavior, degradation pathways, and ultimate fate.
The classification of PFAS can be further refined based on several characteristics:
- Carbon chain length - short-chain vs. long-chain PFAS
- Functional groups - such as carboxylates, sulfonates, and sulfonamides
- Chemical structure - polymeric vs. non-polymeric PFAS
Table 1. General classification of major PFAS groups
| PFAS Category | Subcategory | Examples | Key Characteristics |
|---|---|---|---|
| Perfluoroalkyl substances | Perfluoroalkyl acids (PFAAs) | PFOA, PFOS | Terminal PFAS; highly persistent |
| Perfluoroalkyl carboxylic acids (PFCAs) | PFOA, PFHxA | Contain carboxylate functional group | |
| Perfluoroalkane sulfonic acids (PFSAs) | PFOS, PFHxS | Contain sulfonate functional group | |
| Polyfluoroalkyl substances | Fluorotelomer-based substances | FTOHs | Contain -CH2CH2- moiety |
| Perfluoroalkane sulfonamides (FASAs) | FOSA, N-[3-(Dimethylamino)propyl]-heptadecafluoro-1-octanesulfonamide | Precursors that can transform to PFAAs |
The environmental significance of PFAS stems from their remarkable persistence, earning them the nickname "forever chemicals". Their strong carbon-fluorine bonds resist degradation by natural processes, leading to accumulation in the environment. Many PFAS compounds are also mobile in water and can bioaccumulate in fish, wildlife, and humans. These characteristics have raised substantial concerns about their potential impact on ecosystems and human health.
Studies have linked exposure to certain PFAS compounds with various health effects, including increased cholesterol levels, changes in liver enzymes, decreased vaccine response in children, increased risk of certain cancers, and effects on growth and development. The widespread use of PFAS in numerous industrial applications and consumer products has resulted in their ubiquitous presence in the environment, with detections in drinking water, surface water, groundwater, soil, and air across the globe.
Structural and Functional Characteristics of Sulfonamide-Based PFAS Precursors
Sulfonamide-based PFAS, including perfluoroalkane sulfonamides (FASAs), represent a significant subgroup within the PFAS family. These compounds are characterized by a perfluoroalkyl chain attached to a sulfonamide functional group (-SO2NH-), which can be further substituted with various organic moieties. This structural arrangement confers unique physicochemical properties that have made these compounds valuable for numerous industrial applications.
The general structure of a perfluoroalkyl sulfonamide can be represented as:
CnF2n+1-SO2NH-R
Where:
- CnF2n+1 represents the perfluoroalkyl chain
- SO2NH is the sulfonamide functional group
- R is an organic substituent, which in the case of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a 3-(dimethylamino)propyl group
One of the most significant aspects of sulfonamide-based PFAS is their role as precursors to terminal PFAS compounds. In environmental and biological systems, these precursors can undergo transformations that result in the formation of terminal per- and polyfluoroalkyl substances. For example, perfluorooctane sulfonamide (PFOSA) can be broken down to perfluorooctane sulfonic acid (PFOS) in environmental and biological systems. This precursor-to-terminal PFAS transformation pathway is crucial for understanding the environmental fate and potential impacts of these compounds.
The transformation pathways typically involve the breakdown of the sulfonamide bond and subsequent oxidation steps. The rate and extent of these transformations depend on various factors, including environmental conditions, microbial activity, and the specific structural features of the precursor compound. Research has shown that these transformation processes can occur in wastewater treatment plants, soil environments, and even within living organisms.
Table 2. Key structural features and functional properties of sulfonamide-based PFAS precursors
| Structural Feature | Functional Property | Environmental/Industrial Significance |
|---|---|---|
| Perfluoroalkyl chain | Hydrophobicity, chemical stability | Resistance to degradation, environmental persistence |
| Sulfonamide group | Hydrogen bonding capability | Interaction with biological systems, precursor potential |
| Amino substituents | Enhanced water solubility | Transport in aqueous environments, application versatility |
| Amphiphilic nature | Surface activity | Surfactant properties, use in coatings and foams |
Functionally, sulfonamide-based PFAS possess properties that make them valuable for various applications. The combination of the hydrophobic perfluoroalkyl chain and the more polar sulfonamide group creates amphiphilic molecules with surface-active properties. Additionally, the ability to incorporate different functional groups through the sulfonamide nitrogen allows for tailoring these compounds for specific applications. The dimethylamino group in this compound, for instance, enhances its solubility in polar solvents and can participate in hydrogen bonding.
Recent research has demonstrated that sulfonamide PFAS can have significant impacts on biological systems. For example, studies have shown that exposure to these compounds can affect microbial communities and potentially disrupt key biochemical processes. In one study, exposure to sulfonamide PFAS led to changes in amino acid profiles, with increases in arginine and phenylalanine observed in PFAS-exposed treatments. These findings highlight the potential ecological implications of these compounds beyond their role as precursors to terminal PFAS.
Historical and Industrial Context of this compound
This compound, also known by its CAS registry number 13417-01-1, represents a specific sulfonamide-based PFAS with a unique structural profile and industrial history. This compound features a perfluorinated octyl chain (C8F17) attached to a sulfonamide group, which is further substituted with a 3-(dimethylamino)propyl moiety.
The chemical identity and key physical-chemical properties of this compound are summarized in Table 3:
Table 3. Chemical identity and physical-chemical properties of this compound
Historically, this compound emerged as part of the broader development of fluorochemicals that began in the mid-20th century. While specific information on the exact date of first synthesis or commercialization of this particular compound is limited in the provided search results, it belongs to the class of perfluorooctyl sulfonamide derivatives that gained industrial importance primarily for their surface-active properties and chemical stability.
The industrial applications of this compound and related compounds span several sectors. The compound's unique combination of a hydrophobic perfluorinated tail and a more hydrophilic head group with a dimethylamino functionality makes it valuable as a surfactant in various formulations. It has potential applications in:
- Surface treatments for textiles and carpets
- Paper and packaging products
- Firefighting foams
- Specialized coatings
- Chemical intermediates for other fluorinated products
The dimethylamino group in this compound enhances its solubility in polar solvents and can participate in hydrogen bonding, making it versatile for various applications in surface chemistry and materials science. Its fluorinated nature imparts chemical stability and resistance to degradation, which is advantageous in harsh environments but also contributes to environmental persistence concerns.
In recent years, regulatory attention to PFAS compounds has intensified globally. In the European Union, the European Chemicals Agency (ECHA) and the European Environment Agency (EEA) have been actively involved in assessing and managing risks associated with PFAS compounds. The widespread use of PFAS in various products and technologies has raised concerns about contamination of water, air, soil, food, and potential impacts on human health.
While specific regulatory measures targeting this compound are not explicitly mentioned in the search results, it falls within the broader category of long-chain perfluoroalkyl compounds that have been the subject of increasing scrutiny. Many countries and regions have implemented or are considering restrictions on certain PFAS compounds, particularly those with longer perfluoroalkyl chains (C8 and above) due to their greater bioaccumulation potential.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F17N2O2S/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h31H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJXTBMNRCTIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17SO2NHCH2CH2CH2N(CH3)2, C13H13F17N2O2S | |
| Record name | PFOSAm | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065443 | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13417-01-1 | |
| Record name | N-[3-(Dimethylamino)propyl]perfluorooctylsulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctane sulfonamido amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]heptadecafluorooctanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Sulfonamide Intermediate
The primary reaction involves PFOSF and 3-(dimethylamino)propylamine in a 1:1.2 molar ratio. The amine acts as both a nucleophile and a base, deprotonating the sulfonyl fluoride intermediate. The reaction proceeds via a two-step mechanism:
-
Initial complex formation : A tetrahedral ammonium intermediate (C₈F₁₇SO₂N⁻·H₃N⁺(CH₂)₃N(CH₃)₂) forms at 0–5°C.
-
Thermal decomposition : Heating to 60–70°C liberates the sulfonamide product (C₁₃H₁₃F₁₇N₂O₂S) and hydrogen fluoride.
Yields range from 65–78% depending on solvent choice and temperature control.
Solvent and Base Optimization
Triethylamine or pyridine (2.5 eq.) enhances yields by scavenging HF and shifting equilibrium toward product formation. Comparative studies show:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Diethyl ether | Triethylamine | 78 | 92 |
| Dioxane | Pyridine | 72 | 89 |
| Dichloromethane | None | 43 | 76 |
Dichloromethane is avoided due to side reactions with residual moisture, leading to sulfonic acid byproducts.
Purification and Isomer Management
Crude product mixtures contain linear and branched perfluorooctyl isomers in a 20:1–30:1 ratio. Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers, achieving >99% linear isomer purity. Recrystallization from hexane/acetone (4:1 v/v) further removes colored impurities and residual amines.
19F NMR analysis (CDCl₃, 376 MHz) confirms structural integrity:
Scalability and Industrial Adaptations
Industrial-scale syntheses employ continuous-flow reactors to improve heat dissipation and reduce HF accumulation. Automated pH control (target: 8.5–9.0) minimizes side reactions during amidation. Post-synthesis, molecular sieves (3Å) dehydrate the product prior to packaging.
Analytical Characterization
| Method | Parameters | Outcome |
|---|---|---|
| GC-MS | DB-5 column, 70–320°C gradient | M⁺ = 584.29 (matches MW) |
| FTIR | ATR mode, 400–4000 cm⁻¹ | ν(S=O) = 1367 cm⁻¹, ν(C-F) = 1235 cm⁻¹ |
| Elemental Analysis | C, H, N, S quantification | <1% deviation from theoretical values |
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluoroalkyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide) for substitution reactions and oxidizing agents (e.g., potassium permanganate) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide has several scientific research applications:
Chemistry: Used as a reference standard in environmental testing and as a reagent in synthetic chemistry.
Biology: Employed in studies related to the interaction of perfluoroalkyl compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide involves its interaction with molecular targets through its sulfonamide group. This interaction can affect various biochemical pathways, depending on the specific application. The perfluoroalkyl chain contributes to the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Classification: A perfluoroalkylated substance (PFAS), notable for chemical stability and surfactant properties due to its fluorinated tail and polar sulfonamide head .
- Applications : Used in research as a reference material for PFAS studies, particularly in environmental persistence and bioaccumulation analyses .
Comparison with Structurally Similar Compounds
Fluorinated Sulfonamides with Varying Alkyl Chains
Functional Group Modifications
Regulatory and Environmental Profiles
Research Findings and Data
Environmental Persistence
- The target compound’s C8 chain contributes to its long-term stability in water and soil, similar to perfluorooctanesulfonic acid (PFOS) .
- Shorter-chain analogs (e.g., C6 derivatives) show reduced bioaccumulation in aquatic organisms but may still pose risks due to transformation into persistent metabolites .
Physicochemical Properties
- Water Solubility :
- LogP (Octanol-Water Partition Coefficient): Target compound: Estimated >5, indicating high hydrophobicity . Trimethoxysilyl derivative: Lower LogP due to hydrophilic silane group .
Critical Analysis of Contradictions
- Bioaccumulation vs. Chain Length : While shorter-chain PFAS (C6) are marketed as safer alternatives, evidence suggests they may still degrade into persistent intermediates .
- Regulatory Discrepancies : The EU classifies N-oxide derivatives as STOT RE 2, whereas the U.S. focuses on SNURs for the parent compound, highlighting regional regulatory differences .
Biological Activity
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide is a synthetic compound that exhibits unique biological properties due to its perfluorinated structure. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C9H13F9N2O2S
- Molecular Weight : 384.26 g/mol
- Boiling Point : 263.7 °C (predicted)
- Density : 1.458 g/cm³ (predicted)
- Solubility : Slightly soluble in DMSO and methanol
The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins. The perfluorinated tail enhances hydrophobic interactions with lipid bilayers which can influence membrane fluidity and protein function.
Anticancer Properties
Recent studies have indicated that compounds similar to N-[3-(Dimethylamino)propyl]-1-heptadecafluoro-1-octanesulfonamide demonstrate potential in cancer treatment by modulating drug resistance mechanisms. For instance:
- Study Findings :
- A related compound was shown to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. This inhibition led to increased accumulation of chemotherapeutic agents like doxorubicin in resistant cell lines .
- In vitro assays confirmed that the compound enhanced drug uptake significantly without inducing cytotoxicity at certain concentrations .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on P-gp inhibition | Enhanced drug accumulation in resistant cancer cells | Supports potential use in overcoming drug resistance |
| Neurotoxicity assessment | Disruption of neuronal signaling pathways | Highlights need for caution in therapeutic applications |
Toxicological Profile
The toxicological assessment of N-[3-(Dimethylamino)propyl]-1-heptadecafluoro-1-octanesulfonamide is crucial for understanding its safety profile:
- Acute Toxicity : Limited data available; however, similar compounds have shown varying degrees of toxicity depending on the exposure route and concentration.
- Chronic Exposure Risks : Long-term exposure to perfluorinated compounds is associated with various health risks including liver damage and endocrine disruption .
Q & A
Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?
The synthesis typically involves multi-step reactions, including fluorination and sulfonamide coupling. For example, analogous PFAS sulfonamides are synthesized via nucleophilic substitution between perfluorinated sulfonyl halides and amine-containing precursors under anhydrous conditions . Purification often requires column chromatography or recrystallization in non-polar solvents to remove unreacted fluorinated intermediates. Purity (>98%) can be verified via HPLC with UV detection at 210 nm or LC-MS to confirm molecular ion peaks .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : NMR is critical for confirming the heptadecafluoroalkyl chain, with distinct peaks for -CF and -CF groups (e.g., -CF signals near -80 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular formula (e.g., [M+H] at m/z 684.1) and detect fragmentation patterns specific to the sulfonamide group .
- FTIR : Peaks at 1150–1250 cm (C-F stretching) and 1350 cm (S=O stretching) confirm functional groups .
Q. How can researchers mitigate batch-to-batch variability in physicochemical properties?
Standardize reaction conditions (temperature, solvent, stoichiometry) and employ rigorous quality control:
- Measure logP values via shake-flask method to assess hydrophobicity consistency.
- Use differential scanning calorimetry (DSC) to verify thermal stability (decomposition >200°C for PFAS sulfonamides) .
Advanced Research Questions
Q. What experimental designs are recommended for studying environmental persistence and bioaccumulation?
- Persistence : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions. PFAS sulfonamides often show <10% degradation over 28 days due to strong C-F bonds .
- Bioaccumulation : Use in vitro assays with human liver microsomes to measure half-life (t) or in vivo models (e.g., zebrafish) to determine bioconcentration factors (BCF). BCF values >5000 indicate high bioaccumulation potential .
Q. How can contradictions in toxicity data (e.g., conflicting EC values) be resolved?
- Source Analysis : Compare test conditions (e.g., cell lines, exposure duration). For instance, cytotoxicity in HEK293 cells may differ from HepG2 due to metabolic activity variations.
- Metabolite Screening : Use LC-HRMS to identify degradation products (e.g., perfluorooctanesulfonic acid, PFOS) that may contribute to toxicity discrepancies .
- Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., serum content in cell media) .
Q. What advanced separation techniques improve recovery in environmental sample analysis?
- Solid-Phase Extraction (SPE) : Use WAX cartridges for PFAS-specific retention. Adjust pH to 4.0 to enhance sulfonamide adsorption .
- Membrane Filtration : Employ nanofiltration (MWCO 1 kDa) to concentrate aqueous samples while excluding interfering organic matter .
Q. How does the compound’s structure influence its interaction with biological membranes?
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers. The dimethylamino group enhances cationic charge, promoting electrostatic interactions with phospholipid headgroups .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to membrane proteins (e.g., albumin) with equilibrium dissociation constants (K) .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
